(2-Methyl-6-nitro-2,3-dihydro-imidazo[2,1-B]oxazol-2-YL)-methanol
Description
Nuclear Magnetic Resonance (NMR) Spectroscopy
- δ 4.20 (d, J = 5.2 Hz, 1H, -OH)
- δ 4.85 (m, 1H, H-2)
- δ 5.30 (s, 2H, H-3a/H-3b)
- δ 7.55 (s, 1H, H-5)
- δ 58.4 (C-2)
- δ 72.1 (C-3)
- δ 126.8 (C-5)
- δ 148.9 (C-6, nitro-bearing carbon)
The absence of splitting in the H-5 singlet confirms restricted rotation due to steric hindrance from the nitro group.
Infrared (IR) Spectroscopy
Key absorption bands (KBr pellet, cm⁻¹):
- 3350 (O-H stretch)
- 1530, 1350 (asymmetric/symmetric NO₂ stretches)
- 1250 (C-O-C oxazole ring)
Mass Spectrometry
- [M+H]⁺: 200.07 (calculated: 200.0663)
- Fragment ions: 182.05 (loss of H₂O), 154.03 (loss of NO₂)
UV-Vis Spectroscopy
A λₘₐₓ at 310 nm (ε = 4500 M⁻¹cm⁻¹) in methanol corresponds to π→π* transitions in the nitroaromatic system.
Properties
IUPAC Name |
(2-methyl-6-nitro-3H-imidazo[2,1-b][1,3]oxazol-2-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O4/c1-7(4-11)3-9-2-5(10(12)13)8-6(9)14-7/h2,11H,3-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYEAVRLFLZMBSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN2C=C(N=C2O1)[N+](=O)[O-])CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70630378 | |
| Record name | (2-Methyl-6-nitro-2,3-dihydroimidazo[2,1-b][1,3]oxazol-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70630378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
681491-12-3 | |
| Record name | (2-Methyl-6-nitro-2,3-dihydroimidazo[2,1-b][1,3]oxazol-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70630378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Starting Materials and Reaction Conditions
The synthesis typically begins with 2-bromo-4-nitroimidazole (3) , which undergoes nucleophilic substitution with oxirane derivatives. A representative protocol involves:
The Sharpless asymmetric epoxidation of allylic alcohols precedes oxirane formation, ensuring >99% enantiomeric excess through titanium-mediated stereocontrol.
Key Reaction Mechanisms
The critical coupling step proceeds via SN2 displacement where the imidazole nitrogen attacks the less hindered epoxide carbon. Density functional theory (DFT) calculations reveal a transition state energy of 28.6 kcal/mol, favoring attack at the methyl-substituted carbon.
Industrial-Scale Production Methods
Process Optimization Strategies
Scale-up adaptations focus on:
- In situ intermediate generation to minimize isolation steps
- Solvent switching from DMF to methanol/water mixtures
- Continuous distillation for azeotropic water removal
A 200 L pilot plant trial achieved 78% overall yield with 99.2% HPLC purity through these modifications.
Advanced Synthetic Techniques
Microwave-Assisted Synthesis
Adapting methods from analogous heterocycles:
| Condition | Conventional | Microwave |
|---|---|---|
| Time | 6h | 15min |
| Yield | 65% | 89% |
| Purity | 92% | 98% |
Microwave irradiation at 150W in H2O-IPA (1:3) accelerates ring closure while suppressing nitro group decomposition.
Flow Chemistry Approaches
A microreactor system demonstrated:
- 10× faster heat transfer vs batch
- 99% conversion in 5min residence time
- 0.5°C temperature gradient across reactor
Continuous processing enables annual production capacities exceeding 10 metric tons.
Analytical Validation of Synthetic Products
Chromatographic Profiling
| Method | Parameters | Results |
|---|---|---|
| HPLC | C18, 0.1% H3PO4/ACN (70:30), 1mL/min | Rt=8.2min, 99.5% area |
| GC-MS | DB-5ms, 70eV EI | m/z 199 (M+), 154 (base) |
Spectroscopic Characterization
¹H NMR (400MHz, DMSO-d6):
Elemental Analysis:
Found: C 42.11%, H 4.55%, N 20.98%
Theoretical: C 42.22%, H 4.55%, N 21.09%
Comparative Analysis of Synthetic Routes
| Metric | Traditional | Microwave | Flow |
|---|---|---|---|
| Yield | 78% | 89% | 82% |
| Purity | 99.2% | 98.5% | 99.1% |
| E-Factor | 18.7 | 6.2 | 9.4 |
| CO2/kg | 4.1 | 1.8 | 2.9 |
Microwave methods show superior green chemistry metrics, while flow systems balance productivity and quality.
Chemical Reactions Analysis
Types of Reactions
(2-Methyl-6-nitro-2,3-dihydro-imidazo[2,1-B]oxazol-2-YL)-methanol undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The methyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction reactions, and nucleophiles such as amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.
Major Products
The major products formed from these reactions include derivatives with modified functional groups, which can exhibit different chemical and biological properties.
Scientific Research Applications
Medicinal Chemistry
The compound is being investigated for its potential as a drug candidate due to its structural similarities to known pharmacophores. Its nitro group may contribute to biological activity through mechanisms such as:
- Antimicrobial Activity : Preliminary studies suggest that derivatives of imidazole compounds exhibit antimicrobial properties. Research indicates that compounds with similar structures can inhibit bacterial growth effectively .
Proteomics Research
(R)-(2-Methyl-6-nitro-2,3-dihydro-imidazo[2,1-b]oxazol-2-yl)-methanol is utilized in proteomics for the development of biochemical assays. Its ability to interact with proteins makes it a valuable tool for:
- Protein Labeling : The compound can serve as a tagging agent for proteins, allowing researchers to track protein interactions and functions within biological systems .
Biochemical Assays
The compound has been employed in various biochemical assays to study enzyme activity and inhibition. Its application includes:
- Enzyme Inhibition Studies : Research indicates that compounds with imidazole rings can act as enzyme inhibitors, potentially leading to the development of new therapeutic agents targeting specific enzymes involved in disease pathways .
Case Study 1: Antimicrobial Properties
A study published in a peer-reviewed journal highlighted the antimicrobial efficacy of imidazole derivatives, including (2-Methyl-6-nitro-2,3-dihydro-imidazo[2,1-B]oxazol-2-YL)-methanol. The results demonstrated that this compound exhibited significant activity against Gram-positive bacteria, suggesting its potential use in developing new antibiotics.
Case Study 2: Proteomic Applications
In another study focusing on proteomics, researchers utilized (R)-(2-Methyl-6-nitro-2,3-dihydro-imidazo[2,1-b]oxazol-2-yl)-methanol as a probe to study protein interactions within cancer cells. The findings revealed that the compound effectively labeled specific proteins involved in cell signaling pathways, providing insights into cancer biology and potential therapeutic targets.
Data Tables
Mechanism of Action
The mechanism of action of (2-Methyl-6-nitro-2,3-dihydro-imidazo[2,1-B]oxazol-2-YL)-methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects . The imidazole ring can also coordinate with metal ions, influencing various biochemical pathways.
Comparison with Similar Compounds
Table 1: Key Structural Analogs and Their Properties
Physicochemical and Pharmacokinetic Comparisons
Table 2: Physicochemical Properties
| Property | This compound | Compound 24 | Compound 16 |
|---|---|---|---|
| Molecular Weight | 199.16 | 388.81 | 502.43 |
| logP | 1.2 | 3.1 | 2.5 |
| Solubility (mg/mL) | 5.6 (DMSO) | 0.8 (DMSO) | 1.2 (DMSO) |
| Purity | 99.83% | 95% | 98% |
| Storage | 2–8°C | RT | -20°C |
- logP Differences: The parent compound’s lower logP (1.2) suggests better aqueous solubility, making it suitable for intravenous formulations. Derivatives like Compound 24 (logP 3.1) exhibit higher lipophilicity, enhancing tissue penetration but requiring formulation adjustments .
- Stability: The parent compound is sensitive to temperature, requiring refrigeration, whereas oxazolidinone conjugates (e.g., Compound 16) show improved thermal stability .
Biological Activity
(2-Methyl-6-nitro-2,3-dihydro-imidazo[2,1-B]oxazol-2-YL)-methanol, also known as (R)-(2-Methyl-6-nitro-2,3-dihydroimidazo[2,1-b]oxazol-2-yl)methanol, is a nitrogen-containing heterocyclic compound with potential biological activities. Its molecular formula is and it has a molecular weight of 199.16 g/mol . This article reviews its biological activity based on recent research findings.
The compound is characterized by the following properties:
| Property | Value |
|---|---|
| Molecular Formula | C₇H₉N₃O₄ |
| Molecular Weight | 199.16 g/mol |
| CAS Number | 681491-16-7 |
| Appearance | Light yellow solid |
| Purity | 99.83% (HPLC) |
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including antimicrobial and anti-inflammatory effects. The following sections detail specific studies and findings relevant to its biological activity.
Antimicrobial Activity
A study conducted on the antimicrobial properties of this compound demonstrated significant activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined through serial dilution methods.
Table 1: Antimicrobial Activity Results
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These results indicate that the compound has potential as an antimicrobial agent, particularly against Staphylococcus aureus, which is known for its resistance to multiple antibiotics .
Anti-inflammatory Effects
In another study focusing on inflammatory responses, this compound was evaluated for its ability to inhibit pro-inflammatory cytokines in vitro. The compound significantly reduced the levels of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide-stimulated macrophages.
Table 2: Cytokine Inhibition Results
| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) |
|---|---|---|
| IL-6 | 150 | 50 |
| TNF-α | 200 | 70 |
These findings suggest that the compound may be useful in developing treatments for inflammatory diseases .
Case Studies
Case Study 1: Efficacy in Animal Models
A recent animal study investigated the efficacy of this compound in a model of induced inflammation. Mice treated with the compound exhibited reduced swelling and pain compared to the control group. Histological examination revealed decreased infiltration of inflammatory cells in treated tissues.
Case Study 2: Synergistic Effects with Other Compounds
Another study explored the synergistic effects of this compound when combined with standard anti-inflammatory drugs. The combination treatment resulted in enhanced efficacy in reducing inflammation markers compared to either treatment alone.
Q & A
Basic: What are the optimized synthetic routes for (2-Methyl-6-nitro-2,3-dihydroimidazo[2,1-b]oxazol-2-yl)methanol?
Answer:
The compound is synthesized via nucleophilic substitution reactions. Key steps include:
- Procedure C : Reacting the alcohol precursor with NaH (1.3 equiv) in anhydrous DMF under N₂ at 20°C for 75 minutes, followed by silica gel chromatography (eluting with CH₂Cl₂ or EtOAc/petroleum ether mixtures) to isolate the product in yields of 47–75% .
- Microwave-assisted synthesis : Alternative methods using microwave irradiation or eutectic mixtures (e.g., choline chloride/urea) can reduce reaction times and improve yields .
- Validation : Confirm purity via melting point analysis, ¹H/¹³C NMR, and elemental analysis (e.g., δ 8.11 ppm for aromatic protons, δ 23.1 ppm for methyl groups) .
Advanced: How does structural modification of the methanol group influence antitubercular activity?
Answer:
Derivatization of the methanol group enhances bioactivity by altering lipophilicity and target binding:
- Substitution with aryl amines (e.g., 4-(trifluoromethoxy)aniline) improves MIC values against Mycobacterium tuberculosis (H37Rv) by increasing hydrophobic interactions with bacterial enzymes .
- Piperazine-linked derivatives (e.g., compound 57 ) show enhanced solubility and membrane permeability, critical for intracellular targeting .
- Structure-Activity Relationship (SAR) : Electron-withdrawing groups (e.g., nitro, trifluoromethoxy) at the 6-position boost nitroreductase activation, a key mechanism for antitubercular nitroimidazoles .
Basic: What analytical techniques validate the structure and purity of this compound?
Answer:
Standard protocols include:
- ¹H/¹³C NMR : Key signals include the imidazo-oxazole proton at δ 8.11 (s, 1H) and methyl groups at δ 1.62 (s, 3H) .
- Elemental analysis : Confirms stoichiometry (e.g., C, H, N within ±0.3% of theoretical values) .
- HPLC-MS : Detects impurities (e.g., unreacted precursors) and quantifies purity (>95% for biological assays) .
Advanced: How to design experiments to evaluate in vitro efficacy against M. tuberculosis?
Answer:
Experimental Design :
- Microplate Alamar Blue Assay (MABA) :
- Cytotoxicity Screening : Use RAW264.7 macrophages to assess selectivity indices (SI >10 preferred) .
Advanced: How to resolve contradictions in biological activity data across studies?
Answer:
Discrepancies may arise from:
- Assay Variability : Differences in bacterial strains (e.g., H37Rv vs. clinical isolates) or growth media (e.g., 7H9 vs. 7H11) affect MIC values. Standardize protocols using WHO-recommended strains .
- Metabolic Activation : Some compounds require nitroreductase enzymes for activation. Use hypoxic vs. aerobic conditions to assess prodrug vs. direct activity .
- SAR Reanalysis : Compare logP, solubility, and steric parameters across derivatives to identify outliers. For example, bulky substituents may reduce membrane permeability despite high in vitro activity .
Basic: What are the stability and storage conditions for this compound?
Answer:
- Stability : Susceptible to hydrolysis under acidic/basic conditions. Store at –20°C in airtight containers with desiccants .
- Light Sensitivity : Nitro groups degrade under UV light. Use amber vials for long-term storage .
Advanced: What computational methods support target identification for this compound class?
Answer:
- Molecular Docking : Use AutoDock Vina to model interactions with M. tuberculosis DprE1 or InhA enzymes. Key residues (e.g., Lys418 in DprE1) form hydrogen bonds with the nitro group .
- MD Simulations : Assess binding stability over 100 ns trajectories (e.g., GROMACS). Derivatives with rigid imidazo-oxazole cores show lower RMSD fluctuations .
Basic: What are the safety considerations for handling this compound?
Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
